molecular formula C15H16N4O5 B2488062 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea CAS No. 1448037-97-5

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea

Cat. No. B2488062
CAS RN: 1448037-97-5
M. Wt: 332.316
InChI Key: OWJIPIDYFKUYOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions to build up the desired molecular structure. While specific literature on the synthesis of this exact compound was not found, studies on related compounds provide insight into potential synthetic routes. For instance, compounds with dihydrobenzodioxin and pyrimidinyl motifs have been synthesized through reactions involving key intermediates such as arylisocyanates and isothiocyanates, employing methods that could potentially be adapted for the synthesis of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea (Saracoglu et al., 2019).

Molecular Structure Analysis

The molecular structure of organic compounds is crucial in determining their chemical reactivity and physical properties. X-ray crystallography, NMR, and computational chemistry techniques are often used to elucidate structures. For related compounds, crystallographic analysis has revealed planar urea scaffolds and hydrogen bonding patterns that significantly influence molecular packing and stability (Xin-jian Song et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of a compound like 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea can be anticipated based on functional groups present in its structure. Urea derivatives are known for their ability to form hydrogen bonds, which can influence their reactivity in both biological and non-biological systems. Research on similar urea derivatives has shown that they can exhibit significant antimicrobial activity, suggesting potential reactivity towards biological targets (Haranath et al., 2004).

Physical Properties Analysis

The physical properties of organic compounds, including melting point, solubility, and crystallinity, are closely related to their molecular structures. Compounds with the dihydrobenzodioxin and dimethoxypyrimidinyl motifs linked by a urea unit might display unique solubility characteristics due to the presence of both hydrophobic aromatic regions and potential hydrogen bonding sites. Although specific data for this compound were not found, related research suggests that such structures could have interesting solubility profiles in various solvents (Gabriele et al., 2006).

Chemical Properties Analysis

The chemical properties of urea derivatives, including acidity, basicity, and nucleophilicity, are influenced by the electronic nature of substituents on the urea nitrogen atoms. Computational studies, such as DFT calculations, provide valuable insights into the electronic structure, which can predict reactivity and interactions with other molecules. Studies on similar compounds have utilized DFT to explore molecular properties, suggesting that similar approaches could yield valuable information about 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea (Saracoglu et al., 2019).

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O5/c1-21-13-10(8-16-15(19-13)22-2)18-14(20)17-9-3-4-11-12(7-9)24-6-5-23-11/h3-4,7-8H,5-6H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJIPIDYFKUYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1NC(=O)NC2=CC3=C(C=C2)OCCO3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea

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